Cas no 1220030-83-0 (4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride)

4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride is a chemically synthesized organic compound featuring a piperidine core substituted with a phenoxyethyl group. The tert-butyl and chloro substituents on the aromatic ring enhance its steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The hydrochloride salt improves solubility and stability, facilitating handling and formulation. This compound is particularly useful in the development of bioactive molecules due to its structural versatility, enabling further functionalization. Its well-defined purity and consistent synthesis ensure reliable performance in experimental applications, including drug discovery and material science.
4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride structure
1220030-83-0 structure
Product name:4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride
CAS No:1220030-83-0
MF:C17H27Cl2NO
MW:332.308383226395
CID:4688139

4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-{2-[2-(TERT-BUTYL)-4-CHLOROPHENOXY]-ETHYL}PIPERIDINE HYDROCHLORIDE
    • 4-(2-(2-(tert-Butyl)-4-chlorophenoxy)ethyl)piperidine hydrochloride
    • 4-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperidine hydrochloride
    • 4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride
    • Inchi: 1S/C17H26ClNO.ClH/c1-17(2,3)15-12-14(18)4-5-16(15)20-11-8-13-6-9-19-10-7-13;/h4-5,12-13,19H,6-11H2,1-3H3;1H
    • InChI Key: RSFHQGNHMRMKFN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(C)(C)C)OCCC1CCNCC1.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Topological Polar Surface Area: 21.3

4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM310792-5g
4-(2-(2-(tert-Butyl)-4-chlorophenoxy)ethyl)piperidine hydrochloride
1220030-83-0 95%
5g
$559 2022-09-03
TRC
T035155-125mg
4-{2-[2-(tert-Butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride
1220030-83-0
125mg
$ 230.00 2022-06-03
TRC
T035155-250mg
4-{2-[2-(tert-Butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride
1220030-83-0
250mg
$ 375.00 2022-06-03
Chemenu
CM310792-1g
4-(2-(2-(tert-Butyl)-4-chlorophenoxy)ethyl)piperidine hydrochloride
1220030-83-0 95%
1g
$186 2022-09-03

Additional information on 4-{2-2-(tert-Butyl)-4-chlorophenoxy-ethyl}piperidine hydrochloride

Comprehensive Overview of 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride (CAS No. 1220030-83-0)

In the realm of fine chemicals and pharmaceutical intermediates, 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride (CAS No. 1220030-83-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience, belongs to the class of piperidine derivatives, which are widely explored in drug discovery and material science. Its molecular structure features a tert-butyl group, a chlorophenoxy moiety, and a piperidine ring, making it a versatile building block for synthetic chemists.

The CAS No. 1220030-83-0 is a critical identifier for researchers seeking precise information about this compound. In recent years, the demand for high-purity intermediates like this has surged, driven by advancements in targeted drug delivery and small-molecule therapeutics. Users frequently search for terms such as "piperidine derivatives in drug design", "chlorophenoxy compounds applications", and "tert-butyl group effects on bioavailability", reflecting the compound's relevance in cutting-edge research.

One of the most intriguing aspects of 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride is its potential role in modulating biological pathways. The piperidine scaffold is a common motif in CNS-active compounds, and the addition of a chlorophenoxy group may influence lipophilicity and receptor binding. Researchers are particularly interested in how the tert-butyl substituent enhances metabolic stability, a hot topic in medicinal chemistry optimization.

From a synthetic perspective, the compound's hydrochloride salt form (CAS No. 1220030-83-0) offers improved solubility for formulation studies. This characteristic aligns with the growing trend toward salt selection strategies in pharmaceutical development, a subject frequently queried in AI-driven literature searches. The chlorophenoxy-ethyl linkage also presents opportunities for structure-activity relationship (SAR) studies, another area of intense scientific inquiry.

Environmental and green chemistry considerations are increasingly shaping compound selection, and 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride has been evaluated for its biodegradation potential. This addresses the popular search query "sustainable pharmaceutical intermediates", demonstrating how traditional compounds are being re-examined through an ecological lens. The tert-butyl group's steric effects may contribute to reduced environmental persistence compared to longer-chain analogs.

Analytical characterization of this compound typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with particular attention to the protonation state of the piperidine nitrogen. These methods are crucial for ensuring batch-to-batch consistency, a priority for manufacturers responding to quality-by-design (QbD) initiatives in the chemical industry.

In material science applications, the bulky tert-butyl group in CAS No. 1220030-83-0 has shown promise for modifying polymer properties. This connects to trending searches about "sterically hindered additives for materials" and "aromatic modifiers for specialty polymers". The compound's ability to influence glass transition temperatures while maintaining thermal stability makes it valuable for high-performance material formulations.

Regulatory compliance remains a key concern for users of this intermediate. While not classified as hazardous under standard protocols, proper handling of chlorinated compounds like 4-{2-[2-(tert-Butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride requires adherence to Good Laboratory Practices (GLP). This aligns with frequent searches for "safe handling of chlorophenoxy derivatives" and "regulatory status of piperidine compounds" in professional forums.

The future research directions for this compound may include exploration of its chiral derivatives, given the growing importance of enantioselective synthesis in pharmaceutical development. The piperidine nitrogen's basicity also suggests potential for creating pH-responsive systems, a cutting-edge area in smart material design that frequently appears in contemporary literature searches.

For researchers considering CAS No. 1220030-83-0 for their projects, thorough evaluation of its physicochemical properties is essential. Parameters such as logP, pKa, and solubility profile significantly impact its utility in various applications. These considerations directly address common search terms like "property prediction for complex organics" and "computational modeling of substituted piperidines" in modern chemical databases.

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